molecular formula C6H8N2O B156974 2-Amino-3-methoxypyridine CAS No. 10201-71-5

2-Amino-3-methoxypyridine

Cat. No.: B156974
CAS No.: 10201-71-5
M. Wt: 124.14 g/mol
InChI Key: HNAYRVKSWGSQTP-UHFFFAOYSA-N
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Description

2-Amino-3-methoxypyridine (CAS: 10201-71-5) is a heterocyclic aromatic compound with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol. It features a pyridine ring substituted with an amino (-NH₂) group at position 2 and a methoxy (-OCH₃) group at position 3. Key physical properties include a density of 1.1±0.1 g/cm³, a boiling point of 235.0±20.0 °C at 760 mmHg, and a flash point of 95.9±21.8 °C .

This compound is synthesized via catalytic hydrogenation using 10% palladium on activated carbon to reduce 2-nitro-3-methoxypyridine, achieving a 100% yield under optimized conditions . Its primary applications include use as a solvent in laboratory synthesis and as a precursor in photophysical studies. Notably, its excited-state double proton transfer (ESDPT) mechanism, when complexed with acetic acid, has been investigated using density functional theory (DFT), revealing stepwise proton transfer facilitated by strengthened hydrogen bonds upon photoexcitation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-methoxypyridine can be synthesized through several methods. One common approach involves the reduction of a nitro precursor. For instance, the nitro compound can be dissolved in methanol and subjected to hydrogenation in the presence of palladium on carbon as a catalyst. The reaction is typically carried out under an inert atmosphere, and the product is obtained after filtration and purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale hydrogenation processes. The nitro precursor is dissolved in a suitable solvent, such as methanol, and hydrogen gas is introduced under controlled pressure and temperature conditions. The reaction mixture is then filtered to remove the catalyst, and the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2-amino-3-methoxypyridine derivatives in combating cancer. These compounds can target multiple cellular pathways involved in cancer progression, making them promising candidates for new anticancer therapies. For instance, amino acid conjugates of aminothiazole and aminopyridine derivatives have shown efficacy against various cancer cell lines, indicating their role in developing novel therapeutic agents .

Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Complexes formed with this compound demonstrated competitive inhibition, with IC50 values comparable to established inhibitors like galantamine . This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's.

Coordination Chemistry

Metal Complexes
The coordination behavior of this compound has been extensively studied. It acts as a ligand forming complexes with various metals, which exhibit interesting properties such as luminescence and antioxidant activity. For example, complexes formed with silver ions have shown antibacterial properties against both Gram-positive and Gram-negative bacteria, making them candidates for antimicrobial applications .

Metal Complex Antibacterial Activity (Zone of Inhibition)
Ag(this compound)16 mm against Streptococcus
Cu(this compound)18 mm against K. pneumonia

Synthesis of Pharmaceuticals

Precursor for Drug Development
this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is utilized in the development of compounds aimed at treating neurological disorders and other health conditions. Its versatility allows for modifications that enhance biological activity .

Antimicrobial Properties

Broad-Spectrum Activity
The antimicrobial efficacy of this compound derivatives has been evaluated against several bacterial strains. Studies report minimum inhibitory concentrations (MIC) ranging from 64.5 to 250 µg/mL for different derivatives, demonstrating significant potential as antimicrobial agents .

Compound MIC (µg/mL) Target Bacteria
Derivative A64.5S. aureus
Derivative B250E. coli

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxypyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Pattern and Reactivity

The position and nature of substituents significantly influence chemical reactivity and biological activity. Below is a comparative analysis of structurally related pyridine derivatives:

Table 1: Structural and Physical Properties of Selected Pyridine Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Density (g/cm³) Melting Point (°C) Application/Notes References
2-Amino-3-methoxypyridine 10201-71-5 C₆H₈N₂O 124.14 -NH₂ (C2), -OCH₃ (C3) 1.1±0.1 N/A Solvent, photophysical studies
5-Fluoro-3-methoxypyridin-2-amine 1097264-90-8 C₆H₇FN₂O 142.13 -NH₂ (C2), -OCH₃ (C3), -F (C5) N/A N/A Pharmaceutical intermediates
2-Methoxy-5-aminopyridine 6628-77-9 C₆H₈N₂O 124.14 -NH₂ (C5), -OCH₃ (C2) 1.575 29–31 Synthetic building block
2-Amino-3-hydroxypyridine N/A C₅H₆N₂O 110.11 -NH₂ (C2), -OH (C3) N/A N/A Oxidative hair dye coupler
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 -Br (C2), -CH₃ (C3) N/A N/A Halogenated intermediate

Key Observations:

Substituent Position: this compound and 2-methoxy-5-aminopyridine are positional isomers.

Functional Group Effects: Replacing -OCH₃ (this compound) with -OH (2-Amino-3-hydroxypyridine) reduces steric hindrance but increases acidity, making the latter more suitable for redox applications in cosmetics . Halogenation (e.g., 2-Bromo-3-methylpyridine) enhances stability and resistance to nucleophilic substitution, favoring use in cross-coupling reactions .

Biological Activity

2-Amino-3-methoxypyridine (CAS: 10201-71-5) is a pyridine derivative that has garnered attention due to its diverse biological activities. This compound's structure, characterized by an amino group and a methoxy substituent on the pyridine ring, suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C6_6H8_8N2_2O
  • Molecular Weight : 124.14 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 235°C
  • Flash Point : 95.9°C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's activity was evaluated using the zone of inhibition (ZI) method, comparing it to standard antibiotics.

Bacterial Strain Zone of Inhibition (mm) Standard Drug
Staphylococcus aureus16Cefixime
Klebsiella pneumoniae18Azithromycin

These results indicate that this compound possesses significant antibacterial activity, particularly against S. aureus and K. pneumoniae .

Enzyme Inhibition Studies

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it showed promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases.

Enzyme IC50_{50} (µg/mL) Standard Drug
AChE0.95Galantamine
BChE0.87Galantamine

These findings suggest that this compound could be a candidate for further research in neuropharmacology .

Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated moderate cytotoxicity, with potential mechanisms involving apoptosis induction.

Study on Metabolic Pathways

A study conducted on the metabolic pathways of related compounds revealed that derivatives of this compound undergo various transformations in hepatic microsomes, leading to different metabolites that may contribute to its biological activity . The study emphasized the importance of understanding these metabolic pathways to predict the pharmacokinetics and efficacy of the compound.

Research on Inflammatory Diseases

Research has explored the role of nitric oxide synthase (iNOS) in inflammatory diseases, where compounds similar to this compound were shown to modulate iNOS expression. This modulation is crucial since iNOS is implicated in several inflammatory conditions, suggesting that this compound may have therapeutic potential in treating such diseases .

Q & A

Q. Basic: What are the common synthetic routes for 2-Amino-3-methoxypyridine, and how do reaction conditions affect yield?

Answer:
A widely reported method involves catalytic hydrogenation of 2-nitro-3-methoxypyridine using 10% palladium on activated carbon (Pd/C) under hydrogen gas in a methanol/ethyl acetate solvent system. This method achieves ~100% yield after 3 hours under nitrogen atmosphere . Alternative routes include nucleophilic substitution of halogenated precursors (e.g., 2-chloro-3-methoxypyridine) with ammonia, though yields may vary due to competing side reactions. Reaction parameters such as catalyst loading (e.g., 1.5 g Pd/C per 32 g substrate), solvent polarity, and hydrogen pressure are critical for minimizing byproducts like over-reduced intermediates or dehalogenated derivatives.

Q. Basic: What analytical techniques are recommended for characterizing this compound purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents or unreacted nitro precursors).
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% as per industrial standards) and identifies polar byproducts .
  • Melting Point Analysis: Reported mp 29–31°C (lit.) serves as a rapid purity indicator .
  • Mass Spectrometry (MS): Validates molecular weight (124.14 g/mol) and fragmentation patterns .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives (e.g., brominated analogs)?

Answer:
Discrepancies in NMR or MS data often arise from regioisomeric byproducts. For example, bromination of this compound may yield 5-bromo or 6-bromo isomers depending on directing effects. Strategies include:

  • Computational Modeling: Predicts preferential bromination sites using density functional theory (DFT) to align with experimental ¹H NMR shifts .
  • 2D NMR (COSY, NOESY): Resolves overlapping signals in complex mixtures .
  • X-ray Crystallography: Provides definitive regiochemical assignment for crystalline derivatives .

Q. Advanced: How to design a regioselective functionalization strategy for this compound?

Answer:

  • Directing Group Utilization: The amino group directs electrophilic substitution to the C5 position. For example, bromination with N-bromosuccinimide (NBS) in acetic acid selectively produces 5-bromo-2-amino-3-methoxypyridine .
  • Protection/Deprotection: Temporary protection of the amino group (e.g., acetylation) redirects reactivity, enabling functionalization at C4 or C6 .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with Pd catalysts introduces aryl/heteroaryl groups at halogenated positions .

Q. Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Skin Irrit. Category 2; Eye Irrit. Category 2A) .
  • Ventilation: Use fume hoods to avoid inhalation of dust/particulates (STOT SE 3 classification) .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .

Q. Advanced: How to optimize catalytic hydrogenation conditions for nitro-to-amine reduction in this compound synthesis?

Answer:

  • Catalyst Screening: Compare Pd/C, Raney Ni, or PtO₂ for activity and selectivity. Pd/C in polar aprotic solvents (e.g., ethyl acetate) minimizes over-reduction .
  • Solvent Effects: Methanol improves hydrogen solubility, while ethyl acetate reduces catalyst poisoning by coordinating intermediates.
  • Kinetic Monitoring: Use in-situ FTIR or GC-MS to track nitro group consumption and optimize reaction time (typically 2–4 hours) .

Q. Basic: What are the stability concerns for this compound under varying storage conditions?

Answer:

  • Light Sensitivity: Degrades via photolytic cleavage of the methoxy group; store in amber glass .
  • Thermal Stability: Decomposes above 100°C, releasing ammonia and CO₂; DSC/TGA analysis recommended for long-term storage assessment .
  • Moisture: Hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis .

Q. Advanced: How to analyze and mitigate byproduct formation in cross-coupling reactions of this compound?

Answer:

  • Byproduct Identification: Common byproducts include homocoupled dimers (e.g., via Ullman coupling) or dehalogenated species. LC-MS/MS and GC-MS are critical for detection .
  • Catalytic System Tuning: Additives like tetrabutylammonium bromide (TBAB) suppress protodehalogenation in Suzuki reactions .
  • Temperature Control: Lower reaction temperatures (e.g., 60°C vs. 100°C) reduce radical-mediated side reactions .

Q. Basic: What are the regulatory classifications and disposal guidelines for this compound?

Answer:

  • GHS Classifications: Skin irritation (Category 2), eye damage (Category 2A), and respiratory sensitization (Category 1B) .
  • Disposal: Incinerate at >1000°C with alkaline scrubbers to neutralize acidic gases. Avoid landfill disposal due to aquatic toxicity (WGK 3) .

Q. Advanced: How to employ computational chemistry to predict reaction pathways for this compound derivatives?

Answer:

  • DFT Calculations: Model transition states for electrophilic substitution to predict regioselectivity (e.g., C5 vs. C6 bromination) .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics, guiding solvent selection for optimal yield .
  • Docking Studies: For biologically active derivatives, predict binding affinities to target enzymes (e.g., kinase inhibitors) .

Properties

IUPAC Name

3-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAYRVKSWGSQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432773
Record name 2-AMINO-3-METHOXYPYRIDINE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10201-71-5
Record name 2-AMINO-3-METHOXYPYRIDINE
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URL https://comptox.epa.gov/dashboard/DTXSID70432773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-methoxypyridine
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Synthesis routes and methods I

Procedure details

A mixture of 28.1 g (0.72 mole) of sodamide, 400 cc of toluene containing 0.1 cc of oleic acid, and 65.5 g (0.60 mole) of 3-methoxypyridine was placed in a liter Magne Drive, equipped as described in Example 15. The autoclave was closed and purged of air with ammonia, pressurized to 30 psig with ammonia and then to 200 psig with nitrogen. The pressure relief valve was set at 340 psig. Cooling water was turned on the reflux condenser. The mixture was heated with stirring to 120° C. and kept heating (maximum temperature 136° C.) for about 4.5 hours until noncondensable gases stopped passing through the pressure relief valve. The autoclave was cooled the 25° C., vented to atmospheric pressure, and hydrolyzed with 150 cc of water. The oil phase was separated. The aqueous phase was extracted twice with 50 cc of an equal volume solution of 4-picoline and toluene. The oil layer and extracts were combined and distilled under vacuum to give 0.14 mole of recovered 3-methypyridine, 0.05 moles of 2-aminopyridine. 0.02 moles of 3-aminopyridine, 0.02 moles of 2-amino-3-methylpyridine, and 0.18 moles of 3-hydroxypyridine. When 3-methoxypyridine was aminated with sodamide in refluxing xylene at atmospheric pressure, a 40.3% yield of 2-amino-3-methoxypyridine (m.p. 79°-80° C.) was obtained. Both 2-amino-3-methylpyridine and 2-amino-3-methoxypyridine are valuable as starting materials for preparing herbicides as shown in Suzuki et al., Ger. Offen. 2,831,578 (1979). The 3-hydroxypyridine is a valuable starting material for the preparation of the drugs pirbuterol (cardiostimulant and oral brochodialator) and pyridostigmine (cholinergic).
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0.02 mol
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0.18 mol
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Synthesis routes and methods II

Procedure details

3-Methoxy-2-nitro-pyridine (53, 7.00 g, 45.4 mmol) in 100 mL of methanol, was degassed and palladium (0.7 g, 20%) was added. The reaction was stirred at room temperature for one day under a hydrogen balloon. The reaction was filtered through celite and the filtrate concentrated under vacuum to provide the desired compound (54, 5.555 g). MS (ESI) [M+H+]+=125.3.
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7 g
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100 mL
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0.7 g
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Synthesis routes and methods III

Procedure details

To a solution of 2-nitro-3-methoxypyridine (32 g, 208 mmol) in EtOAc (150 mL) and MeOH (35 mL) under a nitrogen atmosphere was added 10% palladium on carbon (1.5 g, 1.4 mmol). This mixture was purged with H2 three times and the mixture was stirred for 3 h under a hydrogen atmosphere. The reaction mixture was purged with N2 three times, filtered through Celite, and the filter cake was washed with EtOAc (2×35 ml). The combined filtrate were concentrated and dried over high vacuum to afford 25.8 grams (100%) of 2-amino-3-methoxypyridine: LCMS (m/z): 125.0 (MH+); 1H NMR (300 MHz, CDCl3): 7.66 (m, 1H), 6.90 (m, 1H), 6.61 (m, 2H), 4.64 (s, br, 2H), 3.83 (s, 3H).
Quantity
32 g
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150 mL
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35 mL
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solvent
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1.5 g
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catalyst
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Synthesis routes and methods IV

Procedure details

A mixture 4,5-dibromo-2-(4-(trifluoromethyl)phenyl)-1-((2-trimethylsilyl)ethoxy)methyl-1H-imidazole (730 mg, 1.5 mmol) and 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (400 mg, 1.6 mmol; Example 17, Step 3), and 2.0 M aqueous Na2CO3 solution (3 mL, 6.0 mmol) in DME (10 mL) was purged with Ar for 3 min. Pd(PPh3)4 (65 mg, 0.055 mmol) was added the reaction was heated to 100° C. by for 20 h. The reaction was allowed to cool to rt and phases partitioned. The organic portion was separated and concentrated. The resulting residue crude was purified by flash chromatography (SiO2; 80:20-0:100 hexanes-EtOAc) to furnish 640 mg (1.2 mmol, 80%) of 5-(5-bromo-2-(4-trifluoromethyl)phenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)-3-methoxypyridin-2-amine: LCMS (m/z): 545.0 (MH+), tR=1.02 min.
[Compound]
Name
4,5-dibromo-2-(4-(trifluoromethyl)phenyl)-1-((2-trimethylsilyl)ethoxy)methyl-1H-imidazole
Quantity
730 mg
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400 mg
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3 mL
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10 mL
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65 mg
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Synthesis routes and methods V

Procedure details

Then, a reaction flask was loaded with this 3-methoxy-2-nitropyridine (9.0 g), sodium sulfide enneahydrate (64 g), ethanol (93 ml) and water (46 ml) and they were mixed, followed by stirring at 70° C. for 2.5 hours. Then, the mixture was cooled to room temperature. To this, toluene and water were added, followed by stirring. The organic layer was collected and washed with a saline solution, and then dried with sodium sulfate. This was filtrated and the filtrate was condensed to give 2-amino-3-methoxypyridine (5.1 g).
Quantity
9 g
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64 g
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93 mL
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46 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-3-methoxypyridine
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Reactant of Route 6
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